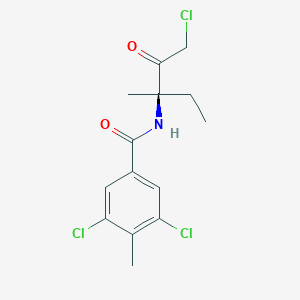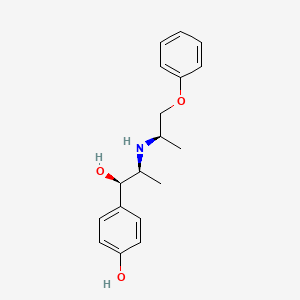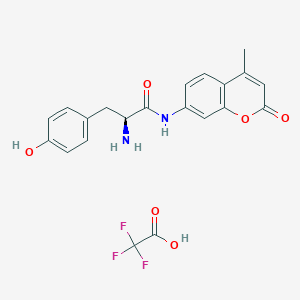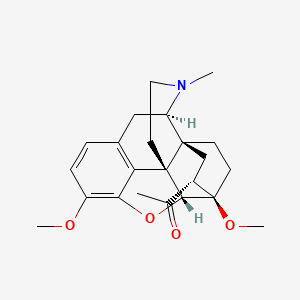
Ractopamine-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ractopamine-13C2 is a synthetic phenethanolamine and a β-adrenergic agonist. It is primarily used as a feed additive to promote leanness and improve feed conversion efficiency in farm animals such as pigs and cattle . The compound is a labeled version of ractopamine, where two carbon atoms are replaced with the isotope carbon-13, making it useful for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ractopamine-13C2 involves the incorporation of carbon-13 isotopes into the ractopamine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, including phenol derivatives and amines.
Isotope Incorporation: Carbon-13 labeled reagents are used to introduce the isotopic label into the molecule.
Reaction Conditions: The reactions typically involve standard organic synthesis techniques such as nucleophilic substitution, reduction, and protection-deprotection steps. Common reagents include reducing agents like sodium borohydride and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and isotopic reagents are used.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Ractopamine-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted phenols.
科学的研究の応用
Ractopamine-13C2 has a wide range of scientific research applications:
Chemistry: It is used in studies involving isotopic labeling to trace chemical pathways and reaction mechanisms.
Biology: The compound is employed in metabolic studies to understand its effects on biological systems.
Medicine: Research on this compound helps in understanding its pharmacokinetics and pharmacodynamics.
Industry: It is used in the agricultural industry to improve the efficiency of meat production.
作用機序
Ractopamine-13C2 exerts its effects by acting as a β-adrenergic agonist. It binds to β1 and β2 adrenergic receptors, leading to a cascade of events that increase protein synthesis and muscle fiber size . This results in increased leanness and improved feed efficiency in animals.
類似化合物との比較
Similar Compounds
Clenbuterol: Another β-adrenergic agonist used for similar purposes but with different regulatory status.
Phenolethanolamine: A related compound with similar biological activities.
Dobutamine: A positional isomer of ractopamine with different pharmacological properties.
Uniqueness
Ractopamine-13C2 is unique due to its isotopic labeling, which makes it particularly useful for scientific studies involving isotopic tracing and metabolic research. Its specific binding affinity to β-adrenergic receptors also distinguishes it from other similar compounds.
特性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)(1,2-13C2)ethyl]amino]butyl]phenol |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/i12+1,18+1 |
InChIキー |
YJQZYXCXBBCEAQ-BETYHGIESA-N |
異性体SMILES |
CC(CCC1=CC=C(C=C1)O)N[13CH2][13CH](C2=CC=C(C=C2)O)O |
正規SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)


![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)




![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)

![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
